Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate
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Overview
Description
Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a carbamate group, a phenyl ring, and a trifluoromethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-oxo-2-phenylacetic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired carbamate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-oxo-2-phenyl-1-{[4-(trifluoromethyl)phenyl]amino}ethyl)carbamate
- Ethyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate
- Methyl (2-oxo-2-phenyl-1-{[3-(fluoromethyl)phenyl]amino}ethyl)carbamate
Uniqueness
Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various applications.
Biological Activity
Methyl (2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H18F3N2O3, with a molecular weight of 402.37 g/mol. The compound features a carbamate functional group, which is often associated with biological activity.
The biological activity of this compound primarily revolves around its interaction with specific enzymes. Carbamates are known to act as inhibitors of cholinesterases, which are critical for neurotransmitter regulation. The presence of the trifluoromethyl group enhances the lipophilicity and binding affinity of the compound to these enzymes.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values for various related compounds:
Compound Name | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Methyl Carbamate Derivative | AChE | 38.98 | |
Methyl Carbamate Derivative | BChE | 1.97 | |
Rivastigmine | AChE | 501 | |
Galantamine | BChE | 19.95 |
These values indicate that this compound has a comparable or superior inhibitory effect on cholinesterases when compared to established drugs like rivastigmine and galantamine.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using human hepatocellular carcinoma (HepG2) cell lines to evaluate the selectivity index of this compound. The results showed that while it effectively inhibits cholinesterases, it also has moderate cytotoxic effects, necessitating further optimization for therapeutic use.
Case Studies
- Study on Cholinesterase Inhibition : A study published in MDPI evaluated various carbamate derivatives for their inhibitory effects on AChE and BChE. The findings revealed that methyl derivatives exhibited potent inhibition, with some compounds showing selectivity towards BChE over AChE, which is crucial for developing treatments for Alzheimer's disease .
- In Silico Studies : Computational modeling has been employed to predict the binding interactions between this compound and cholinesterases. These studies suggest that the trifluoromethyl group plays a significant role in enhancing binding affinity, thereby increasing inhibitory potency .
Properties
Molecular Formula |
C17H15F3N2O3 |
---|---|
Molecular Weight |
352.31 g/mol |
IUPAC Name |
methyl N-[2-oxo-2-phenyl-1-[3-(trifluoromethyl)anilino]ethyl]carbamate |
InChI |
InChI=1S/C17H15F3N2O3/c1-25-16(24)22-15(14(23)11-6-3-2-4-7-11)21-13-9-5-8-12(10-13)17(18,19)20/h2-10,15,21H,1H3,(H,22,24) |
InChI Key |
PRQUXPDBMOIMFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(C(=O)C1=CC=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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